3-(4-Aminophenyl)propanamide

Procurement Sourcing Chemical Purity

This bifunctional aromatic amide is the foundational core for potent TRPV1 antagonists—a role that the regioisomer N-(4-aminophenyl)propanamide or the corresponding acid/acetamide derivatives cannot replicate. The propanamide chain bonded directly to the ring creates a specific geometry essential for antagonist activity; acetamide and acid analogs show altered potency profiles. With a LogP of 0.42, it is also an ideal standard for chromatographic separation from its more hydrophobic isomer (LogP 2.27). Supplied at ≥97% purity for high-fidelity multi-step syntheses and reliable biological testing.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 38710-60-0
Cat. No. B2672105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)propanamide
CAS38710-60-0
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)N)N
InChIInChI=1S/C9H12N2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H2,11,12)
InChIKeyWICPORLNXBPBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)propanamide (CAS 38710-60-0): Procurement-Grade Chemical and Synthetic Scaffold for Advanced Research


3-(4-Aminophenyl)propanamide (CAS 38710-60-0) is a bifunctional aromatic amide building block with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . It is widely available from global chemical suppliers in research quantities ranging from 500 mg to 5 g, typically with a minimum purity specification of 95-97% . The compound is a key scaffold in the synthesis of peptidomimetics and serves as a core structural motif in a series of potent transient receptor potential vanilloid 1 (TRPV1) antagonists, which are under investigation for analgesic drug development [1].

Critical Procurement Rationale for 3-(4-Aminophenyl)propanamide: Why Structural Analogs Cannot Be Interchanged


Procuring 3-(4-Aminophenyl)propanamide (CAS 38710-60-0) over its closely related analogs is critical due to its unique structural geometry and resulting biological activity profile. The compound features a propanamide chain directly attached to the aromatic ring, creating a specific spatial arrangement of the terminal amine and amide functionalities [1]. This is in stark contrast to its positional isomer, N-(4-aminophenyl)propanamide (CAS 59690-89-0), where the amide nitrogen is directly bonded to the ring, resulting in a different overall shape and electronic distribution [1]. Crucially, research on a series of TRPV1 ligands demonstrates that the parent 4-aminophenyl propanamide scaffold is the foundational core for potent antagonism, a property that is ablated or significantly altered in molecules with alternative core structures [2]. Simple substitution with the corresponding carboxylic acid (3-(4-aminophenyl)propanoic acid) or acetamide derivatives fails to replicate this specific structure-activity relationship (SAR), as confirmed by comparative studies showing that acetamide analogs exhibit different potency profiles than propanamides [2].

Quantitative Evidence Guide: Direct Comparative Data for 3-(4-Aminophenyl)propanamide (CAS 38710-60-0) vs. Analogs


Procurement Purity and Price Benchmarking: 3-(4-Aminophenyl)propanamide (97%) vs. 95% Grade Material

For applications requiring higher purity starting material, 3-(4-Aminophenyl)propanamide (CAS 38710-60-0) is available in a 97% purity grade, offering a quantifiable advantage over the standard 95% grade material commonly offered . The 97% grade material is priced at approximately £346.00 for a 1-gram quantity from a major UK-based supplier, establishing a specific cost-per-unit-purity benchmark for research budgeting and procurement decisions .

Procurement Sourcing Chemical Purity

Activity Profile Differentiation: Propanamide Scaffold (CAS 38710-60-0) vs. Acetamide Analogs in TRPV1 Antagonism

In a structure-activity relationship (SAR) study of human TRPV1 antagonists, 2-(3,5-substituted 4-aminophenyl)acetamide analogs demonstrated significantly improved potency compared to their corresponding propanamide counterparts [1]. This finding, derived from a series of 2-(3,5-dihalo 4-aminophenyl)acetamide and propanamide derivatives, indicates that the shorter acetamide linker is a superior core for potent antagonism of hTRPV1 activation by capsaicin [1]. This directly implies that researchers selecting the parent 3-(4-Aminophenyl)propanamide scaffold should anticipate a distinct activity profile, with acetamide derivatives likely to show higher potency in this specific biological context [1].

TRPV1 Pain Research Analgesic Structure-Activity Relationship

Structural Distinction: 3-(4-Aminophenyl)propanamide vs. Positional Isomer N-(4-Aminophenyl)propanamide (CAS 59690-89-0)

A critical distinction for synthesis planning is the isomeric relationship between 3-(4-Aminophenyl)propanamide (CAS 38710-60-0) and N-(4-aminophenyl)propanamide (CAS 59690-89-0) [1]. The target compound has the propanamide chain connected directly to the aromatic ring, while its positional isomer has the amide nitrogen directly bonded to the ring [1]. This difference in connectivity results in measurable differences in physical properties, with the target compound (CAS 38710-60-0) having a calculated LogP of 0.42, indicating greater polarity and hydrophilicity compared to its isomer (CAS 59690-89-0), which has a calculated LogP of 2.27 [1].

Isomerism Chemical Structure Synthetic Building Block

Documented Hazard Profile: 3-(4-Aminophenyl)propanamide (CAS 38710-60-0) Risk Assessment for Laboratory Handling

The safety profile of 3-(4-Aminophenyl)propanamide (CAS 38710-60-0) is explicitly documented by suppliers. It is classified as harmful/irritant with GHS07 pictogram and carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This detailed profile allows for a direct comparison with alternative building blocks that may have more or less stringent handling requirements. The presence of a full Safety Data Sheet (SDS) with defined precautionary statements (e.g., P280 for protective equipment) provides a clear, actionable framework for laboratory safety officers and procurement managers .

Safety Laboratory Safety Chemical Hygiene GHS

Verified Application Scenarios for 3-(4-Aminophenyl)propanamide (CAS 38710-60-0) Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies of TRPV1 Antagonists

3-(4-Aminophenyl)propanamide (CAS 38710-60-0) serves as a foundational core scaffold for the synthesis of TRPV1 antagonists. While SAR studies indicate that acetamide derivatives exhibit improved potency, the propanamide scaffold is the essential starting point for understanding the role of linker length in this series [1]. Medicinal chemists can use this compound to systematically explore SAR by synthesizing and testing libraries of propanamide-based analogs against their acetamide counterparts to optimize antagonist activity [1].

Chemical Synthesis: Use as a Building Block for Peptidomimetics and Functionalized Amides

The compound is a critical intermediate for the synthesis of peptidomimetics and other complex amide-containing molecules [1]. The availability of high-purity material (up to 97%) is essential for multi-step syntheses where the accumulation of impurities from early intermediates can lead to low yields and difficult purifications in later stages. This ensures the production of high-quality final compounds for biological testing.

Analytical Chemistry and Method Development: Use as a Reference Standard for Isomeric Purity Assessment

The distinct structural and physical properties of 3-(4-Aminophenyl)propanamide (LogP = 0.42) [1] relative to its positional isomer N-(4-aminophenyl)propanamide (LogP = 2.27) make it a valuable reference compound. Analytical chemists can utilize it as a standard to develop and validate chromatographic methods (e.g., HPLC, LC-MS) for the separation and quantification of these regioisomers in reaction mixtures or quality control samples, leveraging their significant difference in hydrophobicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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